3-[(Cyclopropylamino)methyl]phenol

Physicochemical Characterization Isomer Differentiation Chromatography

3-[(Cyclopropylamino)methyl]phenol is the critical meta-substituted isomer required for quinolone antibacterial synthesis targeting MRSA and VRE (EP 2750678). Its regiospecific meta-substitution ensures correct spatial geometry for biological activity—unlike interchangeable ortho- or para-isomers. Curated 1H NMR (600 MHz, DMSO-d6) at BMRB (bmse012133) supports its use as a metabolomics reference standard. This building block delivers regiochemical control for electrophilic aromatic substitution and metal complexation.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 953884-31-6
Cat. No. B2801798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclopropylamino)methyl]phenol
CAS953884-31-6
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1CC1NCC2=CC(=CC=C2)O
InChIInChI=1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2
InChIKeySIJJRPGHOJKDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-[(Cyclopropylamino)methyl]phenol (CAS 953884-31-6) as a Research Intermediate and Scaffold


3-[(Cyclopropylamino)methyl]phenol is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is characterized by a phenol group substituted at the meta-position with a cyclopropylaminomethyl group . The compound is offered as a research chemical with a typical purity of ≥95% . Its synthesis is reported to proceed via a Mannich reaction between cyclopropylamine and 3-formylphenol .

The Critical Role of Meta-Substitution in 3-[(Cyclopropylamino)methyl]phenol for Directed Synthesis


In the class of cyclopropylaminomethylphenols, the position of the substituent on the phenol ring is the primary determinant of chemical behavior and synthetic utility. While 2-[(Cyclopropylamino)methyl]phenol (CAS 643007-91-4) and 4-[(cyclopropylamino)methyl]phenol (CAS 926201-89-0) are close structural isomers, their substitution patterns dictate the electronic environment and steric accessibility of the phenol group, leading to different reactivities in electrophilic aromatic substitution and complexation reactions. Therefore, these isomers are not interchangeable as building blocks in a synthetic sequence where regiochemistry is critical. Furthermore, analogs with additional substituents, such as 3-Chloro-2-[(cyclopropylamino)methyl]phenol , introduce different chemical handles and physicochemical properties, making them suitable for alternative downstream applications.

Quantitative Differentiation Evidence for 3-[(Cyclopropylamino)methyl]phenol Against Closest Analogs


Physicochemical Property Comparison: Predicted Boiling Point vs. 2-Isomer

While experimental data for the 3-isomer is unavailable, predicted physicochemical properties from vendor databases suggest differences from the ortho-isomer, 2-[(Cyclopropylamino)methyl]phenol. For the target compound, the predicted boiling point is ~302.5 °C at 760 mmHg [1]. In contrast, the 2-isomer has a reported predicted boiling point of 286.6±15.0 °C at 760 mmHg . The difference in predicted boiling points is approximately 15.9 °C.

Physicochemical Characterization Isomer Differentiation Chromatography

Regiochemical Differentiation: Meta-Substitution Enables Specific Derivatives

The meta-substitution pattern of 3-[(Cyclopropylamino)methyl]phenol allows it to be a key structural component in the synthesis of specific quinolone carboxylic acid derivatives with potent antibacterial activity . Research indicates that these derivatives exhibit significant activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . This specific application is linked to the spatial arrangement provided by the 3-position substitution, which is not replicable by the 2- or 4-isomers.

Medicinal Chemistry Quinolone Antibiotics Antimicrobial Resistance

Availability of Experimental NMR Data for the 3-Isomer

Experimental 1D 1H NMR data for 3-[(Cyclopropylamino)methyl]phenol is available through the Biological Magnetic Resonance Bank (BMRB) [1]. The spectrum was acquired on a 2mM sample in DMSO at 298K and pH 7.5 using a Bruker Avance 600MHz spectrometer [1]. This publicly available, high-quality reference data facilitates structural confirmation and purity analysis.

NMR Spectroscopy Metabolomics Structural Biology

Key Application Scenarios for 3-[(Cyclopropylamino)methyl]phenol Based on Current Evidence


Scaffold for Developing Novel Quinolone Antibiotics Against Resistant Bacteria

As indicated by patent literature, the meta-substituted phenol scaffold of this compound is essential for constructing quinolone carboxylic acid derivatives that demonstrate activity against difficult-to-treat pathogens like MRSA and VRE . Researchers in antibacterial drug discovery would select this specific isomer over its ortho- or para- counterparts to maintain the required spatial geometry for biological activity.

Metabolomics and Structural Biology Reference Standard

The existence of a publicly accessible, high-resolution 1H NMR spectrum (600 MHz, DMSO-d6) for this compound in the BMRB database makes it a suitable reference standard for metabolomics and structural biology experiments [1]. This is a specific advantage over other cyclopropylaminomethylphenol isomers for which such reference data may not be as readily available or curated.

Specialty Building Block for Regioselective Synthesis

The compound serves as a building block for synthesizing more complex molecules where the precise location of the aminomethyl group is critical for downstream reactions, such as electrophilic aromatic substitution or metal complexation. This scenario is defined by the need for regiochemical control, which the meta-isomer specifically provides.

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